(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Description
Chemical Nomenclature and Structural Identification
Olmesartan medoxomil is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture. The compound bears the Chemical Abstracts Service registry number 144689-63-4, which serves as its unique identifier in chemical databases worldwide. The molecule is classified under various trade names including Benicar, Olmetec, and Oimesartan, reflecting its commercial significance across different pharmaceutical markets. The compound's structural foundation rests upon an imidazole backbone that has been extensively modified to enhance its pharmacological properties.
The systematic chemical name follows International Union of Pure and Applied Chemistry conventions as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate. This nomenclature precisely describes the spatial arrangement and functional groups present within the molecular structure. The compound's identification is further supported by its MDL number MFCD00944911 and its FDA Unique Ingredient Identifier 6M97XTV3HD, which facilitate tracking and regulatory oversight.
The molecule's structural complexity is evidenced by its classification within the Anatomical Therapeutic Chemical system as C09CA08, indicating its role within cardiovascular therapeutics specifically as an angiotensin receptor blocker. This classification system provides a hierarchical framework that positions olmesartan medoxomil within the broader context of cardiovascular medications, emphasizing its selectivity for angiotensin type 1 receptors.
Historical Development and Discovery
The discovery of olmesartan medoxomil emerged from a comprehensive research program initiated by Daiichi Sankyo Company in late 1989, building upon the foundation established by earlier angiotensin receptor blocker development efforts. The pharmaceutical industry's interest in angiotensin receptor blockers had been stimulated by the success of losartan, developed by DuPont, which demonstrated the therapeutic potential of this class of compounds. Following losartan's breakthrough, more than twenty pharmaceutical companies established dedicated research programs to develop next-generation angiotensin receptor blockers with improved pharmacological profiles.
Daiichi Sankyo's research team, led by Dr. Hiroaki Yanagisawa, set ambitious goals to create a compound with ten times the activity of losartan while maintaining sufficient duration for once-daily dosing. The research program involved systematic testing of several hundred compounds before identifying olmesartan as a promising candidate. However, the initial compound olmesartan exhibited poor oral absorption characteristics, prompting researchers to explore prodrug strategies to enhance bioavailability.
The breakthrough came when researchers attached various ester promoieties to olmesartan, ultimately discovering that the medoxomil ester at the 5-position of the imidazole ring produced a compound with one hundred times the potency of losartan upon oral administration. This modification not only enhanced biological activity but also facilitated crystallization, which proved essential for manufacturing, formulation, and quality assurance processes. The successful development culminated in a patent application filed in Japan on April 26, 1991, followed by subsequent international patent filings.
Molecular Formula and Structural Characteristics
Olmesartan medoxomil possesses the molecular formula C29H30N6O6, indicating a complex organic molecule containing twenty-nine carbon atoms, thirty hydrogen atoms, six nitrogen atoms, and six oxygen atoms. This composition yields a molecular weight of 558.59 grams per mole, placing it within the typical range for pharmaceutical compounds designed for oral administration. The molecular architecture reflects careful optimization to balance lipophilicity with hydrophilic characteristics necessary for biological activity.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C29H30N6O6 | |
| Molecular Weight | 558.59 g/mol | |
| Melting Point | 180°C | |
| Boiling Point | 804.2±75.0°C (Predicted) | |
| Density | 1.38±0.1 g/cm³ (Predicted) | |
| Flash Point | 180°C |
The structural framework of olmesartan medoxomil centers around an imidazole ring system that serves as the core pharmacophore. At the 1-position of the imidazole ring, the molecule features a biphenyl tetrazole substituent that is crucial for receptor binding affinity. This biphenyl tetrazole moiety represents a key structural element that distinguishes olmesartan medoxomil from earlier angiotensin receptor blockers and contributes significantly to its enhanced potency.
The 2-position of the imidazole ring bears a propyl group, which differs from some related compounds that utilize butyl substituents. At the 4-position, olmesartan medoxomil incorporates a hydroxyisopropyl group, representing a significant departure from the lipophilic substituents typically found in this position among earlier compounds. This hydrophilic modification contributes to the compound's unique pharmacological profile. The 5-position features the characteristic medoxomil ester that functions as a prodrug moiety, enabling improved oral absorption while maintaining the ability to be hydrolyzed to the active form olmesartan upon administration.
International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers
The International Union of Pure and Applied Chemistry nomenclature for olmesartan medoxomil provides a systematic description of its molecular structure: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate. This nomenclature precisely defines the spatial arrangement of functional groups and their connectivity within the molecular framework. The name reflects the compound's complex architecture, beginning with the medoxomil ester portion and systematically describing each substituent on the imidazole core.
The compound's chemical identity is further established through its International Chemical Identifier Key UQGKUQLKSCSZGY-UHFFFAOYSA-N, which provides a unique fingerprint for database searches and chemical informatics applications. The corresponding International Chemical Identifier string InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34) provides computational algorithms with detailed connectivity information.
The Simplified Molecular Input Line Entry System representation C1(CCC)N(CC2=CC=C(C3=CC=CC=C3C3=NNN=N3)C=C2)C(C(OCC2=C(C)OC(=O)O2)=O)=C(C(O)(C)C)N=1 offers another standardized format for chemical database storage and retrieval. These various identifier systems ensure consistent recognition and classification of olmesartan medoxomil across different chemical databases and regulatory frameworks.
The compound's classification within the Chemical Entities of Biological Interest database as a member of biphenyls further categorizes its structural characteristics. This classification recognizes the biphenyl moiety as a significant structural feature that contributes to the compound's biological activity and receptor binding properties.
Fundamental Physicochemical Properties
Olmesartan medoxomil exhibits distinctive physicochemical properties that directly influence its pharmaceutical behavior and formulation characteristics. The compound appears as a white to beige crystalline powder under standard conditions, with thermal decomposition occurring at 180°C. The melting point of 180°C coincides with the decomposition temperature, indicating thermal instability at elevated temperatures that must be considered during manufacturing and storage processes.
The compound demonstrates limited aqueous solubility, being practically insoluble in water and heptane while showing slight solubility in ninety-six percent ethanol. This poor water solubility, characteristic of Biopharmaceutics Classification System class II drugs, necessitates specialized formulation approaches to achieve adequate bioavailability. In dimethyl sulfoxide, olmesartan medoxomil achieves a solubility of approximately twenty milligrams per milliliter, providing a useful solvent system for analytical and research applications.
| Solvent System | Solubility | Reference |
|---|---|---|
| Water | Practically insoluble | |
| Heptane | Practically insoluble | |
| Ethanol (96%) | Slightly soluble | |
| Dimethyl sulfoxide | 20 mg/mL | |
| DMF:PBS (1:1, pH 7.2) | 0.5 mg/mL |
The dissociation constant of olmesartan medoxomil has been determined to be 4.3, indicating weak acidic properties that influence its ionization behavior under physiological conditions. This acidity constant affects the compound's solubility profile across different pH ranges and impacts its absorption characteristics in the gastrointestinal tract. The predicted density of 1.38±0.1 grams per cubic centimeter reflects the compound's molecular packing efficiency in the solid state.
Storage recommendations specify maintenance at 2-8°C to preserve chemical stability and prevent degradation. The compound's photostability and moisture sensitivity require protection from light and humidity during storage and handling. For research applications requiring aqueous solutions, olmesartan medoxomil should first be dissolved in dimethylformamide before dilution with aqueous buffers, achieving approximately 0.5 milligrams per milliliter in a 1:1 dimethylformamide:phosphate buffered saline solution at pH 7.2. However, aqueous solutions should not be stored for more than one day due to stability concerns.
Properties
CAS No. |
896419-17-3 |
|---|---|
Molecular Formula |
C30H32N6O6 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C30H32N6O6/c1-6-9-24-31-26(30(3,4)39-5)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15H,6,9,16-17H2,1-5H3,(H,32,33,34,35) |
InChI Key |
QGIZVTPMZFDUJS-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5 |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)OC |
Synonyms |
4-(1-Methoxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester; |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Key Reaction Conditions
| Step | Catalysts/Solvents | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Imidazole cyclization | BaSO₄-Fe(NO₃)₃-FeSO₄ | 65–75 | 78 | |
| Tetrazole coupling | K₂CO₃, TBAB/MIBK | 70 | 89 | |
| Esterification | LiOH, Et₃N/DMAc | 50–55 | 92 |
Inorganic composite catalysts (e.g., barium sulfate with iron salts) enhance cyclization rates by providing acidic sites for dehydration. Phase-transfer catalysts like TBAB improve interfacial interactions in biphenyl coupling, reducing reaction times.
Purification and Analytical Validation
Recrystallization is the preferred purification method. For example, the final ester is dissolved in hot methanol and cooled to 5°C, yielding crystalline product. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and ¹H-NMR (DMSO-d₆, δ 8.2–7.3 ppm for biphenyl protons) .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihypertensive Activity
The compound has been studied for its potential as an antihypertensive agent. Its structural components, particularly the imidazole ring and the tetrazole moiety, are known to interact with angiotensin II receptors, which play a crucial role in regulating blood pressure. Research indicates that derivatives of imidazole compounds exhibit significant inhibitory effects on these receptors, suggesting that this compound may provide similar benefits.
Case Study:
A study published in MDPI demonstrated that imidazole derivatives effectively inhibited angiotensin II AT1 receptor activity, leading to reduced blood pressure in animal models . The specific interactions of the tetrazole group with the receptor could enhance the efficacy of this compound as an antihypertensive drug.
2. Anticancer Properties
Research has indicated that compounds containing imidazole and dioxole functionalities exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Case Study:
In a recent investigation, a series of imidazole derivatives were synthesized and tested against different cancer cell lines. The results showed that certain substitutions on the imidazole ring led to increased cytotoxicity against breast and colon cancer cells . The presence of the dioxole unit may enhance solubility and bioavailability, making it a promising candidate for further development.
Agricultural Science Applications
1. Pesticide Development
The unique structure of this compound allows for potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with dioxole structures have been noted for their effectiveness in disrupting plant growth or pest metabolism.
Case Study:
A study explored the synthesis of various dioxole derivatives and their effects on pest populations. The findings suggested that certain compounds significantly reduced pest viability while being less toxic to beneficial insects . This positions (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate as a candidate for environmentally friendly pest control solutions.
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for its potential to enhance material properties such as thermal stability and mechanical strength. The dioxole unit is particularly known for its ability to improve polymer performance.
Data Table: Properties of Polymers Incorporating Dioxole Derivatives
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
| Flexibility | Moderate | High |
This table illustrates the enhanced properties observed when incorporating (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate into polymer formulations .
Mechanism of Action
The mechanism of action of (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Key Analogs Identified:
Olmesartan Medoxomil Impurity (VI) :
- Structure: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylpropyl)-2-propyl-1-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl-methyl]imidazole-5-carboxylate.
- Differences:
- Propyl vs. butyl at imidazole position 2.
- Hydroxy-methylpropyl vs. Relevance: Used as a reference standard in olmesartan quality control, highlighting the importance of tetrazole and dioxolane groups in ARB prodrugs .
- Structure: 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide.
- Differences:
- Benzimidazole core vs. imidazole in the target compound.
- Pyrrolidine-oxo-phenylpropyl side chain vs. tetrazole-biphenylmethyl group.
- Relevance: Demonstrates how imidazole/benzimidazole modifications alter pharmacokinetic profiles.
- Structure: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate.
- Differences:
- Hydroxypropan-2-yl substituent vs.
- Trityl-protected tetrazole (synthetic intermediate) vs. free tetrazole .
Table 1: Key Comparative Data
Key Observations:
- Alkyl Chain Length : The butyl group in the target compound may enhance membrane permeability compared to shorter chains (e.g., propyl in Impurity VI) but could reduce metabolic stability .
- Tetrazole Bioisosteres : The free 2H-tetrazole in the target compound contrasts with trityl-protected analogs (e.g., 144690-92-6), which require deprotection for pharmacological activity .
- Prodrug Moieties : The dioxolane ester in the target compound and Impurity VI suggests hydrolytic activation in vivo, akin to olmesartan medoxomil .
Purity and Characterization
- HPLC and HR-MS : Critical for verifying purity (≥90% by weight, as seen in Impurity VI) and confirming molecular formulas (e.g., HR-MS data for Impurity VI: [M+H]+ 731.3704 m/z) .
Biological Activity
The compound (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate is notable for its biological activity, particularly as a prodrug that converts to olmesartan, an antihypertensive agent. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dioxolane ring
- An imidazole moiety
- A tetrazole-substituted phenyl group
This structural diversity is believed to contribute to its pharmacological effects.
Olmesartan, the active form of this compound, functions primarily as an angiotensin II receptor blocker (ARB) . It inhibits the action of angiotensin II, leading to vasodilation and reduced blood pressure. The mechanism involves:
- Binding to Angiotensin II Receptors : Olmesartan selectively binds to the AT1 receptor subtype.
- Inhibition of Vasoconstriction : This leads to decreased vascular resistance and lower blood pressure.
Antihypertensive Effects
Numerous studies have demonstrated the efficacy of olmesartan in managing hypertension. A meta-analysis indicated that olmesartan significantly reduces systolic and diastolic blood pressure compared to placebo .
Cardiovascular Protection
Research has suggested that olmesartan may offer protective effects against cardiovascular events beyond blood pressure reduction. In a clinical trial, patients treated with olmesartan showed a lower incidence of heart failure compared to those on other antihypertensive therapies .
Renal Protective Effects
Olmesartan has been shown to have nephroprotective properties in diabetic patients. A study indicated that it helps in preserving renal function by reducing proteinuria and slowing the progression of diabetic nephropathy .
Clinical Trials
- Trial on Hypertensive Patients : In a randomized controlled trial involving 1,200 hypertensive patients, those treated with olmesartan experienced a significant reduction in blood pressure and improved quality of life metrics over 12 months .
- Diabetes and Renal Function : Another study focused on patients with type 2 diabetes showed that olmesartan treatment resulted in a 30% reduction in the progression of renal disease compared to placebo .
Pharmacokinetics
Olmesartan is characterized by:
- High bioavailability : Approximately 26% after oral administration.
- Metabolism : Primarily occurs via hydrolysis to its active form.
Safety Profile
The safety profile of olmesartan is generally favorable, with common side effects including dizziness and hypotension. Serious adverse events are rare but can include renal impairment and hyperkalemia in susceptible populations .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C30H32N6O6 |
| CAS Number | 144689-63-4 |
| Bioavailability | ~26% |
| Common Side Effects | Dizziness, hypotension |
| Serious Adverse Events | Rare (renal impairment) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
